molecular formula C12H14O B561088 3-Isopropyl-6-methylbenzofuran CAS No. 105539-97-7

3-Isopropyl-6-methylbenzofuran

Cat. No.: B561088
CAS No.: 105539-97-7
M. Wt: 174.243
InChI Key: JHOISHSICABOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-6-methylbenzofuran (CAS 105539-97-7) is a benzofuran derivative with the molecular formula C12H14O and a molecular weight of 174.24. This compound is part of the benzofuran chemical class, a privileged scaffold in medicinal chemistry known for its diverse and significant pharmacological activities . Benzofuran derivatives are extensively investigated for their potential in designing novel therapies with enhanced efficacy . This specific isomer is of particular interest for early-stage drug discovery and pharmacological profiling. Research into benzofuran-based compounds has revealed a wide spectrum of biological properties. These compounds are recognized for displaying potent antimicrobial and antitumor activities . The benzofuran core is a fundamental structural unit found in numerous bioactive natural products and synthetic materials, justifying the extensive interest in using it as a building block for new pharmacological agents . The primary research value of 3-Isopropyl-6-methylbenzofuran lies in its role as a key synthetic intermediate for developing new therapeutic agents. Its structure serves as a core scaffold for generating compounds with potential activity against infectious diseases and cancer. In the antimicrobial field, structurally similar benzofuran derivatives have been designed and synthesized as inhibitors of bacterial targets like DNA gyrase B in Mycobacterium tuberculosis, with some compounds demonstrating potent activity . Other analogues have shown promising in vitro inhibitory activity against M. tuberculosis H37Rv strains and exhibited antifungal properties . In oncology research, benzofuran derivatives have demonstrated remarkable potential as anticancer agents . The structural motif of 3-Isopropyl-6-methylbenzofuran can be utilized to create novel molecules that inhibit critical pathways for cancer cell proliferation. For instance, some 3-methylbenzofuran derivatives have shown efficient growth inhibition of non-small cell lung carcinoma A549 and NCI-H23 cell lines, with some exhibiting potent VEGFR-2 inhibitory activity, a key target in anti-angiogenesis therapy . The mechanism of action for benzofuran derivatives varies based on the specific final compound's structure and substitution pattern. Potential mechanisms include inhibition of essential bacterial enzymes like DNA gyrase , inhibition of tyrosine phosphatases in mycobacteria , and targeting of key oncogenic signaling pathways in human cancers, such as the VEGFR-2 kinase pathway . The isopropyl and methyl substituents on the core benzofuran structure are likely to influence the compound's lipophilicity, electronic distribution, and overall steric profile, which can be critical for optimizing binding to biological targets and is a key area of structure-activity relationship (SAR) investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

105539-97-7

Molecular Formula

C12H14O

Molecular Weight

174.243

IUPAC Name

6-methyl-3-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O/c1-8(2)11-7-13-12-6-9(3)4-5-10(11)12/h4-8H,1-3H3

InChI Key

JHOISHSICABOKT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=CO2)C(C)C

Synonyms

Benzofuran, 3-isopropyl-6-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-isopropyl-6-methylbenzofuran with structurally related benzofuran derivatives from the provided evidence, focusing on substituent effects, physical properties, and synthetic outcomes.

Table 1: Key Properties of Selected Benzofuran Derivatives

Compound Name Substituents (Position 3/6) Physical State Melting Point (°C) Yield (%) Key Characteristics
3k (3,6-Diethoxy derivative) Ethoxy / Ethoxy Colorless crystals 74–76 70 High crystallinity, electron-donating groups
3l (3-Butoxy-6-ethoxy derivative) Butoxy / Ethoxy Yellow oil N/A 69 Lipophilic, liquid at RT
3m (6-Chloro-3-ethoxy derivative) Ethoxy / Chloro Yellow oil N/A 52 Electron-withdrawing Cl, lower yield
3-Isopropyl-6-methylbenzofuran Isopropyl / Methyl Not reported Not reported Not reported Steric hindrance, non-polar substituents

Key Comparisons:

Substituent Effects on Reactivity and Solubility: Electron-Donating vs. Electron-Withdrawing Groups: Compounds like 3k and 3l, with alkoxy groups, exhibit enhanced solubility in polar solvents due to oxygen’s lone pairs. In contrast, 3-isopropyl-6-methylbenzofuran’s alkyl substituents (isopropyl and methyl) likely reduce polarity, favoring solubility in non-polar solvents . Steric Hindrance: The isopropyl group in 3-isopropyl-6-methylbenzofuran introduces greater steric bulk compared to the linear ethoxy or chloro groups in 3k and 3m.

Synthetic Efficiency :

  • The one-pot pseudo three-component method used for 3k–3m achieved yields of 52–70%, with chloro-substituted 3m showing the lowest yield, possibly due to steric or electronic challenges. For 3-isopropyl-6-methylbenzofuran, analogous methods might require optimization to accommodate bulky substituents .

Pharmacological and Regulatory Considerations: Unlike the psychoactive benzofuran analogs discussed in (e.g., 5-APB, 6-APB), 3-isopropyl-6-methylbenzofuran lacks an aminopropyl side chain, suggesting negligible psychoactivity. This structural distinction could make it less scrutinized under drug legislation, aligning with industrial applications in materials science or agrochemicals .

Q & A

Q. What are the optimal synthetic routes for 3-isopropyl-6-methylbenzofuran, and how can reaction conditions be systematically optimized?

The synthesis of 3-isopropyl-6-methylbenzofuran typically involves condensation reactions between benzofuran precursors and alkylating agents, with regioselectivity controlled by substituent directing effects. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps to promote ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while ethanol or dichloromethane may stabilize intermediates .
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaH) conditions to drive dehydration or alkylation steps . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-isopropyl-6-methylbenzofuran?

A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and DEPT-135 for carbon hybridization .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for the benzofuran ring) .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the bioactivity of 3-isopropyl-6-methylbenzofuran derivatives in pharmacological studies?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .
  • Structural analogs : Compare substituent effects (e.g., isopropyl vs. methyl groups) using SAR studies to identify critical pharmacophores .
  • Metabolic stability : Use liver microsome assays to assess compound degradation and active metabolite formation .

Q. What strategies improve regioselectivity in the synthesis of substituted benzofuran derivatives like 3-isopropyl-6-methylbenzofuran?

Regioselectivity is influenced by:

  • Directing groups : Electron-donating groups (e.g., methoxy) at specific positions guide electrophilic substitution .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation with minimal side products .
  • Computational modeling : DFT calculations predict transition-state energies to favor desired regioisomers .

Q. How can mechanistic insights into the reactivity of 3-isopropyl-6-methylbenzofuran be experimentally validated?

Key approaches include:

  • Isotopic labeling : Use deuterated reagents to trace proton transfer pathways in cyclization steps .
  • Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps .
  • Trapping intermediates : Quench reactions at intervals (e.g., with NH₄Cl) to isolate and characterize transient species .

Q. What methodologies are effective for elucidating the biological targets of 3-isopropyl-6-methylbenzofuran in complex systems?

Target identification involves:

  • Pull-down assays : Immobilize the compound on affinity resins to capture interacting proteins from cell lysates .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding sites, followed by SPR or ITC for affinity validation .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify genes essential for compound activity .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported physical properties (e.g., melting points) of 3-isopropyl-6-methylbenzofuran?

  • Reproduce conditions : Ensure identical solvent systems and heating rates during recrystallization .
  • Polymorphism screening : Use X-ray crystallography to detect crystal packing variations affecting thermal properties .
  • Collaborative validation : Cross-laboratory studies with shared reference samples to minimize instrumental bias .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of benzofuran derivatives?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post hoc tests : Compare toxicity across substituent groups (e.g., methyl vs. isopropyl) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.